molecular formula C13H15NO2S B8594334 2-Amino-3-(benzo[b]thiophen-3-yl)propionic acid ethyl ester

2-Amino-3-(benzo[b]thiophen-3-yl)propionic acid ethyl ester

Cat. No. B8594334
M. Wt: 249.33 g/mol
InChI Key: JFXATFHFXAOZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(benzo[b]thiophen-3-yl)propionic acid ethyl ester is a useful research compound. Its molecular formula is C13H15NO2S and its molecular weight is 249.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(benzo[b]thiophen-3-yl)propionic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(benzo[b]thiophen-3-yl)propionic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-3-(benzo[b]thiophen-3-yl)propionic acid ethyl ester

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate

InChI

InChI=1S/C13H15NO2S/c1-2-16-13(15)11(14)7-9-8-17-12-6-4-3-5-10(9)12/h3-6,8,11H,2,7,14H2,1H3

InChI Key

JFXATFHFXAOZDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CSC2=CC=CC=C21)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixed solution of 7.5 ml of water, 7.5 ml of ethanol, and 10 ml of 12N hydrochloric acid were added 3.5 g of iron powder and 2.79 g of 3-(benzo[b]thiophen-3-yl)-2-nitropropionic acid ethyl ester and then the reaction was carried out for one hour at room temperature. After filtered away excess iron powder, 200 ml of water was added to the filtrate and after adjusting the pH thereof to from 9 to 10 with sodium hydrogencarbonate, the mixture was extracted thrice with 50 ml of chloroform. The chloroform layer was washed twice with 200 ml of water and then twice with 100 ml of a saturated aqueous sodium chloride solution and after drying with magnesium sulfate, chloroform was distilled off under reduced pressure. The residue was dissolved in ethyl acetate, 10 ml of a solution composed of 1N hydrochloric acid and ethyl acetate, and crystals thus deposited were collected by filtration to provide 1.14 g (yield of 40%) of 2-amino-3-(benzo[b]thiophen-3-yl)propionic acid ethyl ester.
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
3-(benzo[b]thiophen-3-yl)-2-nitropropionic acid ethyl ester
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

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